N'-[(2-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
Description
N'-[(2-Methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring two distinct substituents: a 2-methoxyphenylmethyl group and a 4-oxo-3,4-dihydrophthalazin-1-ylmethyl moiety.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-16-9-5-2-6-12(16)10-20-18(25)19(26)21-11-15-13-7-3-4-8-14(13)17(24)23-22-15/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBUJSOSHKAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of AKOS004945530 are RNA polymerase, DNA gyrase, and topoisomerase IV . These are essential enzymes involved in bacterial DNA replication, transcription, and repair.
Mode of Action
AKOS004945530 interacts with its targets by inhibiting their function. It is a potent inhibitor of RNA polymerase, DNA gyrase, and topoisomerase IV. This inhibition disrupts the normal functioning of these enzymes, thereby affecting the bacterial cell’s ability to replicate and repair its DNA.
Biochemical Pathways
The inhibition of RNA polymerase, DNA gyrase, and topoisomerase IV by AKOS004945530 affects several biochemical pathways. The most significant of these is the disruption of DNA replication and transcription, leading to the inhibition of bacterial growth.
Result of Action
The inhibition of RNA polymerase, DNA gyrase, and topoisomerase IV by AKOS004945530 leads to the disruption of DNA replication and transcription in bacteria. This results in the inhibition of bacterial growth, making AKOS004945530 a potential candidate for the treatment of bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to phthalazinone derivatives and substituted amides/hydrazides allow for critical comparisons. Key analogs include:
Phthalazinone-Based Piperazine Derivatives (A22 and A23)
- A23: 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one Molecular Formula: C₂₇H₃₁FN₄O₂ Molecular Weight: 463.25110 Key Features: Non-fluorinated cyclohexane group reduces molecular weight and lipophilicity (predicted logP ~3.0) compared to A22 .
The 2-methoxyphenyl group in the target compound could impart moderate electron-donating effects, contrasting with the electron-withdrawing fluorine in A22/A23 .
Phthalazinone-Benzohydrazide Derivatives (B2–B5)
These compounds share the phthalazinone-methyl group but feature alkyl-substituted benzohydrazide chains:
| Compound | Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| B2 | Propyl | C₁₉H₁₉FN₄O₂ | 355.15720 | Shorter alkyl chain; higher solubility |
| B3 | Butyl | C₂₀H₂₁FN₄O₂ | 369.17285 | Balanced lipophilicity (logP ~2.8) |
| B4 | Isobutyl | C₂₀H₂₁FN₄O₂ | 369.17285 | Branched chain may hinder packing |
| B5 | Pentyl | C₂₁H₂₃FN₄O₂ | 383.18850 | Increased lipophilicity (logP ~3.5) |
The 2-methoxyphenyl group may confer greater π-π stacking capacity compared to B2–B5’s fluorophenyl groups .
Anti-Proliferative Phthalazinone-Benzamide (Compound 17)
- (E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide Key Features: Dual HDAC and PARP inhibition, with IC₅₀ values of 0.12 µM (HDAC1) and 0.09 µM (PARP1). Selectivity: 4.1-fold less cytotoxic to normal cells (MCF-10A) than SAHA, a reference HDAC inhibitor .
Comparison with Target Compound: While both compounds share the phthalazinone-methyl group, the target’s ethanediamide moiety lacks the hydroxamate zinc-binding group critical for HDAC inhibition.
Implications for Further Research
The target compound’s ethanediamide scaffold and methoxyphenyl group warrant exploration in PARP inhibition assays, leveraging structural parallels to Compound 17 . Comparative pharmacokinetic studies with A22/A23 and B2–B5 could clarify the impact of substituents on bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
